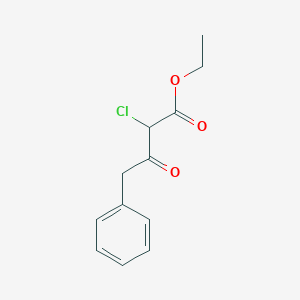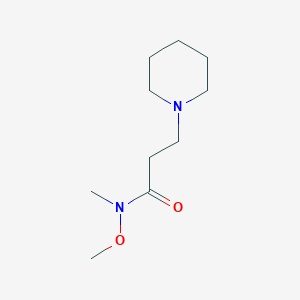
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide is an organic compound that features a piperidine ring, a methyl group, and a methoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide typically involves the reaction of piperidine with N-methyl-N-methoxypropanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with N-methyl-N-methoxypropanamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases to generate nucleophiles.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites, while the methoxypropanamide moiety can form hydrogen bonds or other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
N-Methylpiperidine: Shares the piperidine ring but lacks the methoxypropanamide moiety.
N-Methoxypropanamide: Lacks the piperidine ring but contains the methoxypropanamide structure.
Uniqueness: N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide is unique due to the combination of the piperidine ring and the methoxypropanamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C10H20N2O2/c1-11(14-2)10(13)6-9-12-7-4-3-5-8-12/h3-9H2,1-2H3 |
InChI-Schlüssel |
NTGFVHFEKLMMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CCN1CCCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


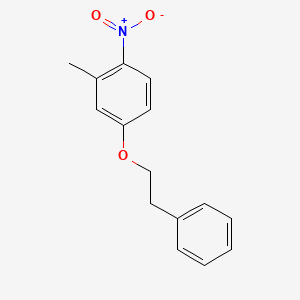
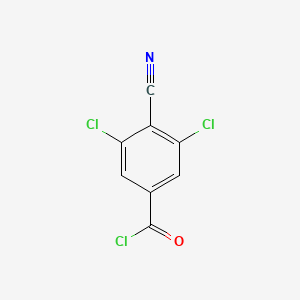
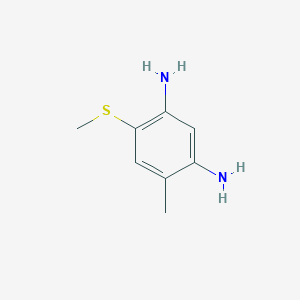
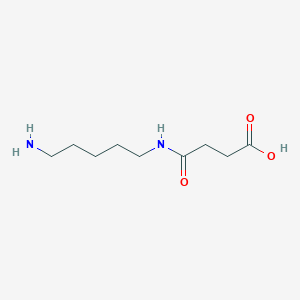
![[4-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B8388505.png)
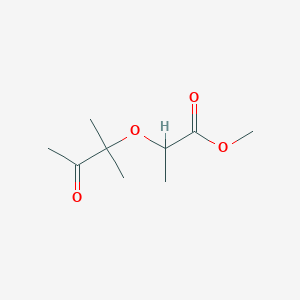
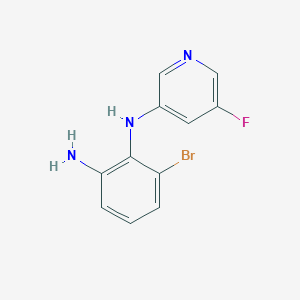
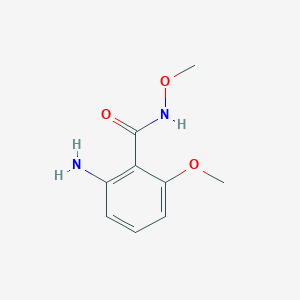
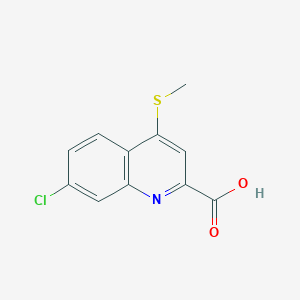
![[5-(2-fluorophenyl)-4-methyl-1H-pyrrol-3-yl]methanol](/img/structure/B8388563.png)
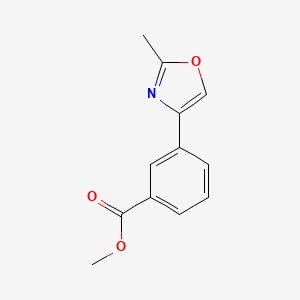
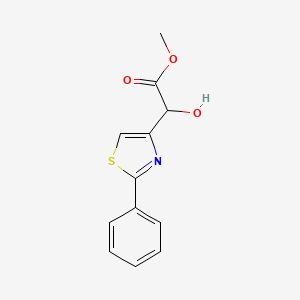
![Ethyl 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8388591.png)
